4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride
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Overview
Description
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride is a complex organic compound that features both nitro and sulfonyl fluoride functional groups
Preparation Methods
The synthesis of 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzene derivatives to introduce the nitro group. This is followed by the formation of the acrylamide linkage through amide bond formation.
Chemical Reactions Analysis
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonyl fluoride.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, using reagents such as hydrogen gas with a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate.
Scientific Research Applications
4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is used in the development of inhibitors for enzymes such as human neutrophil elastase, which is relevant for treating conditions like Acute Respiratory Distress Syndrome.
Material Science: The compound’s unique functional groups make it useful in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action for 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. The nitro and sulfonyl fluoride groups play crucial roles in this binding process .
Comparison with Similar Compounds
Similar compounds to 4-(3-(3-Nitrophenyl)acrylamido)benzene-1-sulfonyl fluoride include:
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound also features a sulfonyl group but with a trifluoromethyl substituent, making it useful in different chemical reactions.
Benzenesulfonic acid derivatives: These compounds share the sulfonyl group and are used in various industrial and medicinal applications.
This compound stands out due to its combination of nitro, acrylamide, and sulfonyl fluoride groups, which confer unique reactivity and application potential.
Properties
CAS No. |
19188-65-9 |
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Molecular Formula |
C15H11FN2O5S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C15H11FN2O5S/c16-24(22,23)14-7-5-12(6-8-14)17-15(19)9-4-11-2-1-3-13(10-11)18(20)21/h1-10H,(H,17,19)/b9-4+ |
InChI Key |
BTLLFNKWFUSWGY-RUDMXATFSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
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